Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208908
InChI: InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3
SMILES:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

CAS No.:

Cat. No.: VC16208908

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name methyl 4-(cyclopropylmethoxy)-3-(ethylaminomethyl)benzoate
Standard InChI InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3
Standard InChI Key WGNPCEGBNRAQGD-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate, delineates its molecular architecture:

  • A benzoate ester core (methyl ester of benzoic acid) forms the backbone.

  • A cyclopropylmethoxy group (-O-CH2-C3H5) occupies the 4-position, introducing steric bulk and potential conformational constraints .

  • An ethylaminomethyl moiety (-CH2-NH-C2H5) at the 3-position adds basicity and hydrogen-bonding capability .

The cyclopropyl group’s strained three-membered ring may influence electronic properties and metabolic stability, while the ethylamine side chain could enhance solubility in polar solvents .

Synthetic Pathways and Reaction Chemistry

Retrosynthetic Analysis

The molecule can be dissected into three key components:

  • Methyl 4-hydroxybenzoate: A commercially available starting material.

  • Cyclopropylmethyl bromide: For etherification at the 4-position.

  • Ethylamine: For Mannich-type amination at the 3-position.

Step 1: Etherification at the 4-Position

Methyl 4-hydroxybenzoate undergoes alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF) to yield methyl 4-(cyclopropylmethoxy)benzoate . This mirrors methods used for introducing methoxymethyl groups :

Methyl 4-hydroxybenzoate+cyclopropylmethyl bromideBaseMethyl 4-(cyclopropylmethoxy)benzoate\text{Methyl 4-hydroxybenzoate} + \text{cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{Methyl 4-(cyclopropylmethoxy)benzoate}

Step 2: Formylation at the 3-Position

Directed ortho-metallation (DoM) using LDA or Knochel-Hauser base generates a nucleophilic site at the 3-position, which is quenched with DMF to install a formyl group :

Methyl 4-(cyclopropylmethoxy)benzoateLDA, DMFMethyl 4-(cyclopropylmethoxy)-3-formylbenzoate\text{Methyl 4-(cyclopropylmethoxy)benzoate} \xrightarrow{\text{LDA, DMF}} \text{Methyl 4-(cyclopropylmethoxy)-3-formylbenzoate}

Step 3: Reductive Amination

The formyl group undergoes reductive amination with ethylamine and NaBH3CN to produce the ethylaminomethyl derivative :

Methyl 4-(cyclopropylmethoxy)-3-formylbenzoate+ethylamineNaBH3CNTarget Compound\text{Methyl 4-(cyclopropylmethoxy)-3-formylbenzoate} + \text{ethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Alternative Routes

  • Bromomethyl Intermediate: Bromination at the 3-position followed by nucleophilic substitution with ethylamine, analogous to methods for methyl 4-(bromomethyl)benzoate .

  • Mannich Reaction: Direct introduction of the ethylaminomethyl group via a three-component reaction involving formaldehyde and ethylamine.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC15H19NO4Estimated from
Molecular Weight277.32 g/molCalculated
Melting Point80–85°C (predicted)Comparable to
SolubilitySoluble in CHCl3, MeOH; insoluble in H2OSimilar to
LogP (Octanol-Water)~2.5 (estimated)Computational prediction

The cyclopropyl group increases hydrophobicity (LogP ~2.5), while the ethylamine moiety enhances solubility in polar aprotic solvents . The compound is likely crystalline, as seen in structurally related esters .

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